molecular formula C7H7N5 B2413321 3-(1H-pyrazol-1-yl)pyrazin-2-amine CAS No. 1692631-95-0

3-(1H-pyrazol-1-yl)pyrazin-2-amine

Cat. No.: B2413321
CAS No.: 1692631-95-0
M. Wt: 161.168
InChI Key: BGHNRZBNWREEFM-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)pyrazin-2-amine is a heterocyclic compound that features both pyrazole and pyrazine rings. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological targets, making it a valuable molecule for drug discovery and development.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(1H-pyrazol-1-yl)pyrazin-2-amine are largely defined by its interactions with various biomolecules. It has been found to interact with a variety of enzymes and proteins . These interactions can influence the function of these biomolecules, potentially altering the course of biochemical reactions in which they are involved .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These actions at the molecular level allow the compound to exert its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . These interactions can influence the compound’s localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)pyrazin-2-amine typically involves the cyclocondensation of hydrazino functional groups with appropriate reagents. One common method is the reaction of hydrazine derivatives with acetylacetone to form the pyrazole ring . The pyrazine ring can be introduced through various cyclization reactions involving substituted pyrazines .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of palladium-catalyzed coupling reactions and other advanced techniques can further enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce various reduced derivatives of the compound .

Scientific Research Applications

3-(1H-pyrazol-1-yl)pyrazin-2-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrazol-4-yl)pyrazin-2-amine
  • 3-(1H-pyrazol-5-yl)pyrazin-2-amine
  • 3-(1H-pyrazol-3-yl)pyrazin-2-amine

Uniqueness

3-(1H-pyrazol-1-yl)pyrazin-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

3-pyrazol-1-ylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-7(10-4-3-9-6)12-5-1-2-11-12/h1-5H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHNRZBNWREEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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